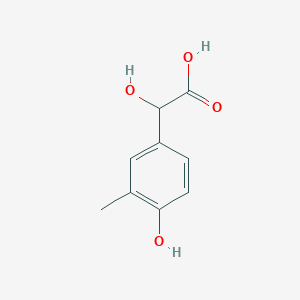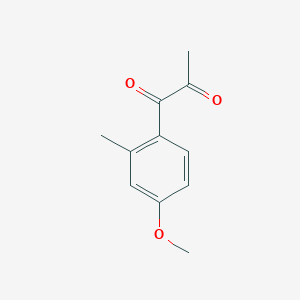
ethyl2-cyclopropylethanecarboximidatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl2-cyclopropylethanecarboximidatehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropylethanimidate hydrochloride typically involves the reaction of ethyl cyclopropylacetate with an appropriate amidating agent under controlled conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of ethyl 2-cyclopropylethanimidate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
ethyl2-cyclopropylethanecarboximidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid derivatives, while substitution reactions can produce a variety of substituted ethanimidates.
Scientific Research Applications
ethyl2-cyclopropylethanecarboximidatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropylethanimidate hydrochloride involves its interaction with molecular targets through its functional groups. The cyclopropyl group can engage in ring-opening reactions, while the ethanimidate moiety can participate in nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
ethyl2-cyclopropylethanecarboximidatehydrochloride can be compared with other similar compounds such as ethyl 2-chloroethanimidate hydrochloride and ethyl 2-bromoethanimidate hydrochloride These compounds share similar structural features but differ in their reactivity and applications The presence of different substituents (eg
List of Similar Compounds
- Ethyl 2-chloroethanimidate hydrochloride
- Ethyl 2-bromoethanimidate hydrochloride
- Ethyl 2-fluoroethanimidate hydrochloride
These compounds highlight the diversity within the ethanimidate family and underscore the unique properties of ethyl 2-cyclopropylethanimidate hydrochloride.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
ethyl 2-cyclopropylethanimidate;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7(8)5-6-3-4-6;/h6,8H,2-5H2,1H3;1H |
InChI Key |
GADZJRLJURVSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1CC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8503953.png)



![2-Bromo-6-[(3-methylpiperidyl)methyl]pyridine](/img/structure/B8503968.png)


![2,6-Dichlorothieno[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8504013.png)
![Methyl 4-[(pyridine-3-ylmethyl)-amino]-cyclohexane-carboxylate](/img/structure/B8504014.png)


